molecular formula C18H21N7O B12229652 6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12229652
M. Wt: 351.4 g/mol
InChI Key: VIRLHABYWQEHGZ-UHFFFAOYSA-N
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Description

6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a combination of morpholine, pyrimidine, piperazine, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, which are then coupled with the pyridine-2-carbonitrile moiety. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .

Scientific Research Applications

6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-13-15-2-1-3-16(22-15)23-4-6-24(7-5-23)17-12-18(21-14-20-17)25-8-10-26-11-9-25/h1-3,12,14H,4-11H2

InChI Key

VIRLHABYWQEHGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C#N)C3=CC(=NC=N3)N4CCOCC4

Origin of Product

United States

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